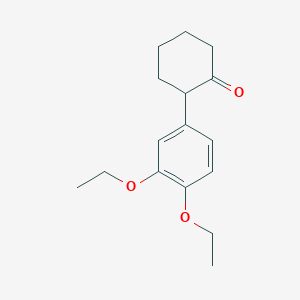

2-(3.4-Diethoxyphenyl)cyclohexanone

カタログ番号:

B8520439

分子量:

262.34 g/mol

InChIキー:

RKEFGUYRAHCSMV-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(3,4-Diethoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a phenyl ring with ethoxy groups at the 3- and 4-positions.

特性

分子式 |

C16H22O3 |

|---|---|

分子量 |

262.34 g/mol |

IUPAC名 |

2-(3,4-diethoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C16H22O3/c1-3-18-15-10-9-12(11-16(15)19-4-2)13-7-5-6-8-14(13)17/h9-11,13H,3-8H2,1-2H3 |

InChIキー |

RKEFGUYRAHCSMV-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C(C=C1)C2CCCCC2=O)OCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituted Phenylcyclohexanones

2-(3-Methoxyphenyl)cyclohexanone

- Structure : A methoxy group at the 3-position of the phenyl ring.

- Properties : Molecular weight 204.27 g/mol (C₁₃H₁₆O₂), InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N .

- Applications : Used in synthetic intermediates; lacks the 4-ethoxy group, reducing steric hindrance compared to the diethoxy derivative.

Curcumin Analogs (e.g., 2-(3,4-Dimethoxybenzylidene)cyclopentanone)

- Structure: Features a dimethoxy-substituted benzylidene group fused to a cyclopentanone.

- Biological Activity : Exhibits potent antioxidant (IC₅₀: 8.2 μM) and ACE inhibition (IC₅₀: 0.9 μM) due to electron-donating methoxy groups .

- Comparison: The diethoxy groups in 2-(3,4-Diethoxyphenyl)cyclohexanone may enhance lipophilicity and metabolic stability compared to methoxy analogs.

Amino-Substituted Derivatives

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone)

- Structure: Incorporates an ethylamino group at the 2-position of cyclohexanone.

- Pharmacology : Acts as an NMDA receptor antagonist; structural similarity to ketamine but with altered selectivity due to the methoxy group .

- Analytical Data : Characterized via NMR (δ 6.7–7.1 ppm for aromatic protons) and IR (C=O stretch at 1715 cm⁻¹) .

Hydroxetamine (2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone)

Alkyl-Substituted Cyclohexanones

2-TERT-BUTYLCYCLOHEXANONE

- Structure : A bulky tert-butyl group at the 2-position.

- Physical Properties : Boiling point 62.5 °C at 4 mmHg; melting point 38.55 °C .

- Comparison: The diethoxy phenyl group in 2-(3,4-Diethoxyphenyl)cyclohexanone likely lowers volatility (higher molecular weight: ~276 g/mol) compared to alkyl-substituted analogs.

Bicyclic and Condensed Derivatives

2-Cyclohexylidencyclohexanone

- Synthesis: Formed via cyclohexanone self-condensation using Mg-Al mixed oxide catalysts .

Physicochemical and Analytical Comparisons

Chromatographic Behavior

- Functionalized Columns: Cyclohexanone-grafted anion exchangers exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent selectivity .

Spectroscopic Characterization

Antioxidant and Enzyme Inhibition

- Curcumin Analogs: Dimethoxy derivatives show superior antioxidant activity (OAV > 50) compared to monomethoxy variants, highlighting the role of substituent positioning .

Catalytic Condensation

Data Tables

Table 1: Key Properties of Cyclohexanone Derivatives

*Estimated properties based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。